molecular formula C9H11BO2 B6182465 1,3,4,5-tetrahydro-2,1-benzoxaborepin-1-ol CAS No. 2010218-46-7

1,3,4,5-tetrahydro-2,1-benzoxaborepin-1-ol

Cat. No.: B6182465
CAS No.: 2010218-46-7
M. Wt: 162
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Description

1,3,4,5-tetrahydro-2,1-benzoxaborepin-1-ol is a research compound with the molecular formula C9H11BO2 and a molecular weight of 162 g/mol. This compound is notable for its unique structure, which includes a boron atom integrated into a heterocyclic ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,5-tetrahydro-2,1-benzoxaborepin-1-ol involves a multi-step process:

    Conversion of 2,3-dihydrobenzofuran to 2-bromo-2,3-dihydrobenzofuran: using boron tribromide.

    Reduction of 2-bromo-2,3-dihydrobenzofuran to 2-bromo-1,3-dihydrobenzofuran: using sodium borohydride.

    Conversion of 2-bromo-1,3-dihydrobenzofuran to 1-bromo-3-hydroxy-2-propylbenzene: using acetic anhydride and methanol.

    Conversion of 1-bromo-3-hydroxy-2-propylbenzene to 1-bromo-3-methoxy-2-propylbenzene: using sodium hydroxide and methanol.

    Conversion of 1-bromo-3-methoxy-2-propylbenzene to 1,3-dimethoxy-2-propylbenzene: using hydrochloric acid and water.

    Conversion of 1,3-dimethoxy-2-propylbenzene to this compound: using boron tribromide and methanol.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,3,4,5-tetrahydro-2,1-benzoxaborepin-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can modify the boron-containing ring structure.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides and acid chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can produce various boron-containing derivatives.

Scientific Research Applications

1,3,4,5-tetrahydro-2,1-benzoxaborepin-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex boron-containing compounds.

    Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in drug design and development, particularly in the synthesis of boron-containing pharmaceuticals.

    Industry: Utilized in the development of new materials with unique properties due to the presence of boron.

Mechanism of Action

The mechanism of action of 1,3,4,5-tetrahydro-2,1-benzoxaborepin-1-ol involves its interaction with molecular targets through its boron atom. Boron can form stable covalent bonds with various biomolecules, influencing biological pathways and processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Boronic Acids: Compounds like phenylboronic acid and methylboronic acid share the boron atom but differ in their structural frameworks.

    Borate Esters: Compounds such as trimethyl borate and triethyl borate are similar in their boron content but have different functional groups.

Uniqueness

1,3,4,5-tetrahydro-2,1-benzoxaborepin-1-ol is unique due to its heterocyclic structure incorporating boron, which is not commonly found in many boron-containing compounds. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications.

Properties

CAS No.

2010218-46-7

Molecular Formula

C9H11BO2

Molecular Weight

162

Purity

95

Origin of Product

United States

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